molecular formula C13H12N4O B11660477 N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11660477
M. Wt: 240.26 g/mol
InChI Key: ZXTIPNIQHORKDA-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C12H10N4O It is known for its unique structure, which includes a pyridine ring and a hydrazide group

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-5-8-14-9-6-11)16-17-13(18)12-4-2-3-7-15-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

ZXTIPNIQHORKDA-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide typically involves the reaction of pyridine-4-carbaldehyde with isonicotinic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from similar compounds.

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